molecular formula C10H8ClNO2S B122780 4-Methylquinoline-8-sulfonyl chloride CAS No. 13982-84-8

4-Methylquinoline-8-sulfonyl chloride

Cat. No.: B122780
CAS No.: 13982-84-8
M. Wt: 241.69 g/mol
InChI Key: PLMPTIQXJBKZAC-UHFFFAOYSA-N
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Description

4-Methylquinoline-8-sulfonyl chloride is a chemical compound with the molecular formula C10H8ClNO2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry. It is typically used as an intermediate in the synthesis of other chemical compounds.

Scientific Research Applications

4-Methylquinoline-8-sulfonyl chloride has several applications in scientific research:

Safety and Hazards

4-Methylquinoline-8-sulfonyl chloride is classified as dangerous . It has a GHS05 pictogram and the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Methylquinoline-8-sulfonyl chloride can be achieved through several synthetic routes. One common method involves the chlorination of 4-methylquinoline-8-sulfonic acid. The process typically includes the following steps :

    Starting Material: 4-Methylquinoline-8-sulfonic acid.

    Chlorinating Agent: Bis(trichloromethyl) carbonate.

    Reaction Conditions: The reaction is carried out in the presence of an organic base under controlled temperature conditions.

This method is advantageous due to its simplicity, cost-effectiveness, and the absence of harmful gas emissions, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Methylquinoline-8-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield a sulfonamide derivative.

Mechanism of Action

The mechanism of action of 4-Methylquinoline-8-sulfonyl chloride is primarily related to its reactivity as a sulfonyl chloride. It can react with nucleophiles to form sulfonamide, sulfonate, or sulfone derivatives. These reactions often involve the formation of a covalent bond between the sulfur atom of the sulfonyl chloride and the nucleophile, leading to the release of hydrochloric acid.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the methyl group at the 4-position, which can influence its reactivity and the types of derivatives it can form. This structural variation can lead to differences in biological activity and chemical properties compared to its analogs.

Properties

IUPAC Name

4-methylquinoline-8-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c1-7-5-6-12-10-8(7)3-2-4-9(10)15(11,13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMPTIQXJBKZAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=NC=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201287524
Record name 4-Methyl-8-quinolinesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13982-84-8
Record name 4-Methyl-8-quinolinesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13982-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-8-quinolinesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylquinoline-8-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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